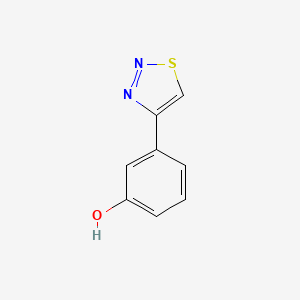

3-(1,2,3-Thiadiazol-4-Yl)Phenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(thiadiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-3-1-2-6(4-7)8-5-12-10-9-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLRQXRSXFYSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362994 | |

| Record name | 3-(1,2,3-Thiadiazol-4-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303149-00-0 | |

| Record name | 3-(1,2,3-Thiadiazol-4-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,2,3 Thiadiazol 4 Yl Phenol Derivatives

Strategies for the Synthesis of the 1,2,3-Thiadiazole (B1210528) Ring System

The construction of the 1,2,3-thiadiazole ring is a fundamental step in obtaining the target compound and its analogues. Several classical and modern synthetic methods are employed for this purpose.

One of the most established methods is the Hurd-Mori cyclization . mdpi.comresearchgate.net This reaction typically begins with a ketone containing an α-methylene group, which is reacted with semicarbazide (B1199961) to form a corresponding semicarbazone intermediate. mdpi.comresearchgate.net This intermediate then undergoes cyclization when treated with thionyl chloride (SOCl₂) to yield the substituted 1,2,3-thiadiazole. mdpi.com This one-pot strategy is efficient for generating a variety of 1,2,3-thiadiazole hybrids from different ketone precursors. mdpi.com For instance, ketones with various alkyl and aryl substituents can be converted into their respective 4-substituted-1,2,3-thiadiazoles. mdpi.comresearchgate.net

A notable improvement on the classical Hurd-Mori reaction involves a metal-free methodology using N-tosylhydrazones as starting materials. organic-chemistry.org In this approach, N-tosylhydrazones react with elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst to produce substituted aryl 1,2,3-thiadiazoles in good yields. organic-chemistry.org Other modern variations include iodine-catalyzed cyclization reactions under the influence of oxidants or photocatalysis. isres.org

Table 1: Examples of 1,2,3-Thiadiazole Synthesis via Hurd-Mori Reaction

Click to view interactive data table

| Starting Ketone | Intermediate | Final Product | Reference |

|---|---|---|---|

| Pyrazolyl-phenylethanones | Pyrazolyl-phenylethanone semicarbazone | Pyrazolyl-1,2,3-thiadiazole scaffolds | mdpi.com |

| Alkyl and Aryl Ketones | Semicarbazones | Substituted 1,2,3-thiadiazole hybrids | mdpi.com |

| 2-Oxoallobetulin | 2-Oxoallobetulin semicarbazone | Thiadiazole-fused betulin (B1666924) derivative | mdpi.com |

| Derivatives of Acetophenone | Acetophenone semicarbazones | 4-Aryl-1,2,3-thiadiazoles | researchgate.net |

Approaches for the Regioselective Introduction of the Phenol (B47542) Moiety to the Thiadiazole Core

The placement of the hydroxyl group on the phenyl ring, specifically at the meta-position relative to the thiadiazole, is crucial for defining the compound as 3-(1,2,3-Thiadiazol-4-Yl)Phenol. This can be achieved through direct synthesis with phenol-containing precursors or by functionalizing a pre-existing phenol derivative.

A straightforward approach to synthesizing thiadiazolylphenols is to employ a starting material that already contains the phenolic hydroxyl group. In the context of the Hurd-Mori synthesis, using a hydroxyacetophenone, such as 3'-hydroxyacetophenone, as the initial ketone would directly lead to the formation of this compound.

Another common strategy involves a "protect-and-deprotect" sequence. For example, a synthetic route for the isomeric 4-(1,2,3-thiadiazol-4-yl)phenol (B1305080) starts from 4-methoxyacetophenone. chemicalbook.com The methoxy-substituted ketone is converted to the corresponding 4-(4-methoxyphenyl)-1,2,3-thiadiazole. The final step involves the cleavage of the methyl ether bond to deprotect the hydroxyl group, yielding the target phenol. chemicalbook.com This method ensures that the sensitive phenolic -OH group does not interfere with the ring-forming reactions.

This approach involves utilizing phenol derivatives that have been pre-functionalized to facilitate the thiadiazole ring synthesis. For the analogous 1,3,4-thiadiazoles, phenolic acids such as 2-hydroxybenzoic acid have been used as starting materials. jocpr.com The carboxylic acid group is reacted with thiosemicarbazide (B42300) in the presence of a dehydrating agent like sulfuric acid to form the 2-amino-5-aryl-1,3,4-thiadiazole ring, resulting in a compound like 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol. jocpr.com Similar strategies can be envisioned for 1,2,3-thiadiazoles, where a functional group on a phenol derivative serves as the anchor for building the heterocyclic ring. The synthesis of 1,3,4-thiadiazoles with antioxidant properties has been achieved by starting with 2,3-dihydroxybenzoic and 3,4-dihydroxybenzoic acids, demonstrating the utility of phenolic acids as precursors. nih.govnih.gov

Derivatization and Chemical Modification of this compound Analogues

Once the core structure is synthesized, it can be further modified at two primary sites: the phenolic hydroxyl group and the thiadiazole ring itself. These modifications are often pursued to alter the molecule's chemical and biological properties.

The phenolic hydroxyl group is a reactive site amenable to various chemical transformations, most commonly esterification and etherification. Acetylation is a typical reaction where the hydroxyl group is converted to an acetate (B1210297) ester. This is often achieved by reacting the phenol with an acetylating agent like acetic anhydride. nih.gov The success of this reaction can be confirmed by spectroscopic methods; for instance, the infrared (IR) spectrum of the product will show a characteristic ester carbonyl (C=O) stretching band, while the original broad -OH stretching band disappears. nih.govmdpi.com Similarly, the proton nuclear magnetic resonance (¹H-NMR) spectrum will show the disappearance of the exchangeable phenolic proton signal. nih.gov

Table 2: Derivatization at the Phenolic Hydroxyl Group

Click to view interactive data table

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Acetic Anhydride (Ac₂O) | Fully acetylated thiadiazole derivative | Esterification | nih.gov |

| Phenolic 1,3,4-thiadiazole (B1197879) | Carboxylic acid chlorides | Amide derivatives (via a 2-amino-thiadiazole phenol) | Acylation | nih.gov |

Direct electrophilic or nucleophilic substitution on the aromatic 1,2,3-thiadiazole ring is generally challenging. Therefore, substitutions are typically introduced by using appropriately functionalized precursors during the ring synthesis. mdpi.com The Hurd-Mori reaction, for example, allows for the incorporation of a wide variety of substituents at the 4-position of the thiadiazole ring, as this position is derived from the R-group of the starting ketone (R-CO-CH₃). mdpi.com

Furthermore, functional groups on the thiadiazole ring can be used as handles for further modifications. For instance, a 1,2,3-thiadiazole-5-carboxylate derivative, formed via a Hurd-Mori reaction, can be converted to an acetanilide (B955) derivative. mdpi.com This derivative can then be reacted with isothiocyanates and subsequently cyclized to form a 1,2,4-triazole (B32235) ring attached to the 1,2,3-thiadiazole core. mdpi.com This demonstrates how the thiadiazole can act as a scaffold for constructing more complex heterocyclic systems.

Compound Reference Table

Table 3: Chemical Compounds Mentioned

Click to view interactive data table

| Compound Name | Molecular Formula | Context |

|---|---|---|

| This compound | C₈H₆N₂OS | Main subject of the article |

| Thionyl chloride | SOCl₂ | Reagent in Hurd-Mori cyclization |

| Semicarbazide | CH₅N₃O | Precursor for semicarbazone formation |

| N-Tosylhydrazone | C₇H₈N₂O₂S | Starting material for an improved thiadiazole synthesis |

| Tetrabutylammonium iodide (TBAI) | C₁₆H₃₆IN | Catalyst for thiadiazole synthesis |

| 3'-Hydroxyacetophenone | C₈H₈O₂ | Potential starting ketone for direct synthesis |

| 4-(1,2,3-Thiadiazol-4-yl)phenol | C₈H₆N₂OS | Isomer of the main compound |

| 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | C₉H₈N₂OS | Protected precursor for 4-(1,2,3-Thiadiazol-4-yl)phenol |

| 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | C₈H₇N₃OS | Example of a thiadiazolylphenol from a phenolic acid |

| 2-Hydroxybenzoic acid | C₇H₆O₃ | Phenolic acid precursor |

| Acetic anhydride | C₄H₆O₃ | Reagent for acetylation of phenolic hydroxyl group |

| 1,2,3-Thiadiazole-5-carboxylate | C₃HN₂O₂S | Functionalized thiadiazole for further derivatization |

Formation of Complex Hybrid Structures

The strategic incorporation of the this compound scaffold into larger, more complex molecular architectures has given rise to a novel class of hybrid compounds with unique properties. A notable example of this is the synthesis of cyclophosphazene derivatives bearing 3-(1,2,3-thiadiazol-4-yl)phenoxy moieties. These hybrid structures are created by reacting this compound with chlorinated cyclophosphazene precursors, such as hexachlorocyclotriphosphazatriene and octachlorocyclotetraphosphazatetraene. researchgate.net

The synthetic approach involves the nucleophilic substitution of the chlorine atoms on the cyclophosphazene ring with the phenoxy group of this compound. This reaction leads to the formation of highly substituted cyclophosphazene cores, where multiple thiadiazole-phenol units are appended to the inorganic ring. researchgate.net

For instance, the reaction of hexachlorocyclotriphosphazatriene with this compound yields hexakis-[3′-(1′,2′,3′-thiadiazol-4′-yl)phenoxy]cyclotriphosphazene. researchgate.net Similarly, the reaction with octachlorocyclotetraphosphazatetraene results in the formation of octakis-[3′-(1′,2′,3′-thiadiazol-4′-yl)phenoxy]cyclotetraphosphazene. researchgate.net These reactions demonstrate the utility of this compound as a building block for constructing macromolecular structures.

The resulting hybrid compounds have been characterized using various spectroscopic techniques, including mass spectrometry, as well as ¹H, ¹³C, and ³¹P NMR spectroscopy, confirming the successful attachment of the organic moieties to the cyclophosphazene core. researchgate.net The fluorescence properties of these novel hybrid structures have also been investigated, indicating their potential for applications in materials science. researchgate.net

The table below summarizes the complex hybrid structures derived from this compound and their precursors.

| Precursor | Resulting Hybrid Structure |

| Hexachlorocyclotriphosphazatriene | Hexakis-[3′-(1′,2′,3′-thiadiazol-4′-yl)phenoxy]cyclotriphosphazene |

| Octachlorocyclotetraphosphazatetraene | Octakis-[3′-(1′,2′,3′-thiadiazol-4′-yl)phenoxy]cyclotetraphosphazene |

These synthetic methodologies highlight the versatility of this compound in the construction of intricate and functionally diverse hybrid molecules. The ability to combine the distinct properties of the 1,2,3-thiadiazole ring and the phenol group with an inorganic scaffold like cyclophosphazene opens up new avenues for the design and synthesis of advanced materials.

Structure Activity Relationship Sar Analyses for 1,2,3 Thiadiazol 4 Yl Phenol Analogues

Fundamental Principles of Thiadiazole SAR

The 1,2,3-thiadiazole (B1210528) ring is a five-membered aromatic heterocycle that serves as a vital pharmacophore in medicinal chemistry. mdpi.comisres.org Its biological significance stems from several key properties. The thiadiazole moiety is considered a bioisostere of other cyclic structures, such as pyrimidine, allowing it to mimic natural nucleobases and potentially interfere with processes like DNA replication. nih.gov The presence of one sulfur and two nitrogen heteroatoms within the ring makes it a versatile hydrogen-bond acceptor, a crucial feature for interacting with biological targets like enzymes and receptors. isres.orgnih.gov

Furthermore, many thiadiazole derivatives exhibit a mesoionic character, meaning they possess a delocalized positive and negative charge. This property can enhance their ability to cross cellular membranes and engage strongly with biological macromolecules. nih.govnih.gov The aromatic nature of the ring provides significant in-vivo stability, often resulting in compounds with minimal toxicity. nih.gov SAR studies have consistently shown that the type and position of substituents on both the thiadiazole and its attached rings can dramatically alter the biological activity of the resulting compounds. mdpi.com

Positional and Substituent Effects on the Phenol (B47542) Ring

The phenolic moiety attached to the thiadiazole core is a primary site for modification, where both the position of the hydroxyl group and the nature of other substituents profoundly influence biological potency.

Influence of Phenolic Substitution Pattern (Ortho, Meta, Para) on Biological Potency

The relative positioning of the thiadiazole ring and the hydroxyl group on the phenol ring (ortho, meta, or para) is a critical determinant of biological activity. Research on various heterocyclic compounds has demonstrated that positional isomerism can lead to significant differences in efficacy. For instance, in some series of thiadiazole derivatives, compounds with a para-substituted phenyl ring exhibited greater cytotoxic potency than their ortho-substituted counterparts. mdpi.com Similarly, studies on antitubercular agents revealed that para-substituted compounds were active, while those with meta-substitution were inactive. nih.gov

The specific case of 3-(1,2,3-thiadiazol-4-yl)phenol places the hydroxyl group in the meta position relative to the thiadiazole ring. This arrangement dictates a specific spatial orientation and electronic environment that will be key to its interaction with a biological target. Altering this to an ortho or para-phenol would change the distance and geometry between the key functional groups, likely impacting binding affinity.

Table 1: Influence of Phenolic Substitution Pattern on Biological Activity (Illustrative)

| Compound Series | Ortho-Hydroxy Analogue Potency | Meta-Hydroxy Analogue Potency | Para-Hydroxy Analogue Potency | Reference |

| Antiviral Thiadiazoles | Moderate | Low | High | mdpi.com |

| Antitubercular Azetidinones | Inactive | Inactive | High | nih.gov |

| Anticancer Resveratrol Analogues | Moderate | High | Low | nih.gov |

Note: This table provides illustrative examples from the literature on related heterocyclic compounds to demonstrate the principle of positional effects. The specific activities are context-dependent.

Impact of Substituents on Electron Density and Hydrogen Bonding

Substituents on the phenol ring modify the molecule's electronic properties, particularly the electron density on the phenolic oxygen and its capacity for hydrogen bonding. These effects are governed by the electron-donating (EDG) or electron-withdrawing (EWG) nature of the substituent.

An EDG, such as a methoxy (B1213986) (-OCH₃) or amino (-NH₂) group, increases the electron density on the aromatic ring and the phenolic oxygen. This enhanced electron density can strengthen the phenol's ability to act as a hydrogen bond acceptor. chemrevlett.com Conversely, an EWG, like a nitro (-NO₂) or chloro (-Cl) group, pulls electron density away from the ring and the phenolic oxygen. mdpi.com This can make the phenolic proton more acidic and a stronger hydrogen bond donor, while weakening its ability to act as a hydrogen bond acceptor. chemrevlett.comrsc.org

These electronic modifications are critical for molecular interactions. For example, the ability of a compound to form strong hydrogen bonds with specific amino acid residues (like glutamine or serine) in an enzyme's active site can be the primary determinant of its inhibitory potency. nih.gov Theoretical studies using methods like Density Functional Theory (DFT) have confirmed that electron-donating substituents generally strengthen N-H···S intramolecular hydrogen bonds, while electron-withdrawing groups weaken them. chemrevlett.com

Table 2: Effect of Phenolic Substituents on Electronic Properties

| Substituent | Type | Effect on Phenolic Oxygen Electron Density | Impact on Hydrogen Bond Donor Strength | Impact on Hydrogen Bond Acceptor Strength |

| -OH | EDG | Increase | Decrease | Increase |

| -OCH₃ | EDG | Increase | Decrease | Increase |

| -CH₃ | EDG | Slight Increase | Slight Decrease | Slight Increase |

| -H | Neutral | Baseline | Baseline | Baseline |

| -Cl | EWG | Decrease | Increase | Decrease |

| -NO₂ | Strong EWG | Strong Decrease | Strong Increase | Strong Decrease |

Contributions of the Thiadiazole Ring Substituents to Activity

While the phenol ring is crucial, substituents directly attached to the 1,2,3-thiadiazole core at its available positions (C4 and C5) also play a defining role in the molecule's biological profile. In the parent compound, this compound, the C4 position is occupied by the phenol ring, leaving the C5 position as a key point for modification.

SAR studies on a series of 1,2,3-thiadiazole-based necroptosis inhibitors revealed highly specific requirements for substituents at both positions. nih.gov For analogues where a substituent was placed at the 4-position, small, branched, or cyclic alkyl groups (e.g., isopropyl, cyclopropyl) were found to be optimal for activity. nih.gov The introduction of larger, bulkier groups such as a t-butyl or a phenyl ring at this same position resulted in a significant decrease in potency. nih.gov

Furthermore, the substituent at the 5-position was found to be equally critical. In the same study, the presence of a 2,6-dihalobenzylamide group at the 5-position was optimal for high potency. nih.govtdl.org These findings underscore that biological activity is not merely a function of the thiadiazole core itself, but a synergistic effect of the specific substituents at each position, which collectively define the molecule's shape, size, and electronic properties to fit a specific biological target.

Table 3: SAR Findings for C4- and C5-Substituted 1,2,3-Thiadiazole Analogues (Necroptosis Inhibitors)

| C4-Substituent | C5-Substituent | Relative Potency | Reference |

| Isopropyl | 2,6-Dichlorobenzylamide | Optimal | nih.gov |

| Cyclopropyl | 2-Chloro-6-fluorobenzylamide | Optimal | nih.gov |

| Cyclobutyl | 2-Chloro-6-fluorobenzylamide | Optimal | nih.gov |

| t-Butyl | 2-Chloro-6-fluorobenzylamide | Decreased | nih.gov |

| Phenyl | 2-Chloro-6-fluorobenzylamide | Decreased | nih.gov |

| Methyl | 2-Methylphenylamide | Less Active | nih.gov |

| Methyl | 2-Methoxyphenylamide | Less Active | nih.gov |

Molecular Conformation and Planarity in Biological Interaction

However, the molecule's activity is not solely dependent on planarity. The rotational freedom around the single bond connecting the two rings allows for different conformations (or spatial arrangements). The optimal conformation for binding is the one that minimizes steric hindrance and maximizes favorable contacts within the binding pocket. Molecular modeling studies on related antagonists have shown that specific dihedral angles and geometries are essential for high-affinity binding. nih.gov

Furthermore, introducing rigidity or restricting conformational freedom can be a powerful strategy in drug design. For example, replacing a flexible linker in a molecule with a more rigid ring, such as a 1,2,3-triazole, can lock the molecule into a bioactive conformation, sometimes leading to improved binding affinity and selectivity. nih.gov The mesoionic nature of the thiadiazole ring also contributes to its interaction profile, allowing it to effectively cross cell membranes and orient itself within a binding site to engage with biological targets. nih.govnih.gov

Computational and in Silico Investigations of 3 1,2,3 Thiadiazol 4 Yl Phenol Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule ligand and a protein target, providing critical information about the binding mode and affinity.

Binding Affinity Prediction and Interaction Analysis

Molecular docking studies have been pivotal in assessing the potential of 1,2,3-thiadiazole (B1210528) derivatives as inhibitors of various biological targets. For instance, in the context of cancer therapy, docking simulations have been employed to predict the binding affinities of these compounds with receptors like the estrogen receptor (ER), which is crucial in the progression of breast cancer. biointerfaceresearch.comresearchgate.net Studies have shown that derivatives of 1,3,4-thiadiazole (B1197879) can exhibit high binding energies, with some compounds showing scores as favorable as -9.36 kcal/mol, indicating a strong potential for interaction with the target protein. biointerfaceresearch.comresearchgate.net These high scores are often attributed to specific interactions, such as hydrogen bonding between the phenolic hydroxyl group of the ligand and key amino acid residues like ASP 351, GLU 353, and ARG 394 within the receptor's active site. biointerfaceresearch.com

Similarly, in the pursuit of novel anticancer agents targeting phosphoinositide-3-kinases (PI3Ks), docking studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives have been performed. nih.gov The results of these in silico analyses, including Glide scores and MMGBSA calculations, have helped in identifying compounds with significant antimicrobial activity, suggesting that PI3Ks could be a viable target for these derivatives. nih.gov Furthermore, docking simulations of 1,3,4-thiadiazole derivatives with ADP-sugar pyrophosphatase have revealed high binding scores (e.g., -8.9 kcal/mol), with specific hydrogen bond interactions being key to this affinity. uowasit.edu.iq

The following table provides a summary of representative binding affinities of thiadiazole derivatives against various targets as reported in the literature.

| Compound Class | Target Protein | Reported Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1,3,4-Thiadiazole derivatives | Estrogen Receptor | -9.36, -8.85 | ASP 351, GLU 353, ARG 394, GLY 521, HID 524 |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Phosphoinositide-3-Kinases (PI3Ks) | Not explicitly stated in kcal/mol, but showed significant antimicrobial activity | Not detailed |

| 1,3,4-Thiadiazole derivatives | ADP-sugar pyrophosphatase | -8.9 | Not detailed |

| Imidazothiadiazoles | PI3Kα | Not explicitly stated in kcal/mol, but showed good affinity | Arg770, Lys802, Asp933 |

| 1,3,4-Thiadiazole derivative | LSD1 | Not explicitly stated in kcal/mol, but showed strong affinity | Asp555, Tyr761 |

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial step in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For thiadiazole derivatives, several key features have been identified through computational studies.

The mesoionic nature of the 1,3,4-thiadiazole ring is a significant feature, enhancing the ability of these compounds to cross cellular membranes and bind to biological targets, which contributes to their good oral absorption and bioavailability. nih.gov The thiadiazole ring itself often plays a central role in binding. For example, in the inhibition of VEGFR-2, the 1,3,4-thiadiazole moiety appears to be crucial for enhancing the affinity of the compounds for the target protein. mdpi.com

Specific substitutions on the thiadiazole ring and associated phenyl rings are also critical. The phenolic hydroxyl group has been shown to be important for activity, forming key hydrogen bonds with target proteins. biointerfaceresearch.comresearchgate.net Furthermore, electron-withdrawing groups, such as a cyano (CN) group, can form strong hydrogen bonds with amino acid residues like ARG 394. biointerfaceresearch.com In the context of imidazothiadiazoles, the introduction of a thiocyanate (B1210189) or formyl group at the C5 position has been found to yield potent anticancer compounds. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, including their structure and reactivity. nih.gov These methods have been applied to study thiadiazole derivatives to elucidate their molecular orbital properties. mdpi.com Such calculations can help in understanding the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), which are important for predicting how a molecule will interact with its biological target. superfri.org For instance, DFT analysis has been used to investigate the molecular orbital properties of 1,3,4-thiadiazole derivatives identified as potential VEGFR-2 inhibitors. mdpi.com

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the stability of ligand-protein complexes. nih.gov For 1,3,4-thiadiazole derivatives that have shown promise in molecular docking studies, MD simulations have been conducted to evaluate the conformational stability of their complexes with target proteins, such as VEGFR-2, over simulation times of 100 nanoseconds. mdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to validate the interactions predicted by docking studies. ajchem-a.com MD simulations have been instrumental in confirming the stable binding of promising antifungal 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives to the active site of class II histone deacetylase (HDAC). nih.gov

In Silico ADME Prediction for Lead Compound Evaluation

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of potential drug candidates. nih.gov For thiadiazole derivatives, ADME predictions have been used to evaluate their drug-likeness. biointerfaceresearch.comnih.gov These studies often assess properties such as lipophilicity (QPlogPo/w), solubility (QPlogS), intestinal permeability (QPP-Caco), and potential cardiotoxicity (QPlogHERG). mdpi.com

For example, in silico ADME studies of 1,3,4-thiadiazole derivatives have indicated that many of these compounds are potential orally bioavailable drug-like molecules. nih.gov However, some derivatives may exhibit poor solubility or potential for cardiotoxicity, highlighting the importance of these early-stage evaluations. mdpi.com The table below summarizes some predicted ADMET properties for a representative 1,3,4-thiadiazole derivative.

| Compound | QPlogPo/w (Lipophilicity) | QPlogS (Solubility) | QPP-Caco (Intestinal Permeability) | QPlogHERG (Cardiotoxicity) | Jorgensen's Rule of Three | Veber Rule |

| ZINC000017138581 | 4.872 (Moderate) | -6.794 (Poor) | 581.815 (Good) | -5.79 (Potential) | Violated | Adhered to |

These in silico predictions are invaluable for prioritizing which compounds should be advanced to more resource-intensive in vitro and in vivo testing. biointerfaceresearch.comresearchgate.net

Mechanistic Studies of Biological Activities of 1,2,3 Thiadiazol 4 Yl Phenol Compounds in Vitro Focus

Enzyme Inhibition Mechanism Elucidation

Derivatives of 1,2,3-thiadiazol-4-yl phenol (B47542) have been shown to interact with and inhibit a variety of enzymes that are key players in several pathological processes. The following sections detail the mechanisms of these inhibitory actions.

Inhibition of Inflammatory Mediators and Enzymes (e.g., Cyclooxygenase)

Certain thiadiazole derivatives exhibit anti-inflammatory effects comparable to established medications like indomethacin. wisdomlib.org The primary mechanism for this action is often the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.gov

Studies have explored the inhibitory potential of various thiadiazole-containing compounds against COX-1 and COX-2. For instance, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized and evaluated for their ability to dually inhibit COX-2 and 15-lipoxygenase (15-LOX). nih.gov One of the most promising compounds from this series demonstrated significant COX-2 inhibition with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range, comparable to the selective COX-2 inhibitor celecoxib. nih.gov This suggests that the thiadiazole scaffold can be effectively modified to achieve potent and selective inhibition of inflammatory enzymes.

Similarly, novel thiazole (B1198619) carboxamide derivatives have been investigated as COX inhibitors. acs.org The most effective of these compounds against the COX-1 enzyme had an IC₅₀ of 0.239 μM and also showed potent activity against COX-2 with an IC₅₀ value of 0.191 μM. acs.org Another compound in this series displayed high selectivity for COX-2. acs.org Molecular docking studies of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives have further elucidated the theoretical binding interactions with COX-1 and COX-2, with some compounds showing a higher predicted inhibition of COX-2 than the standard drug diclofenac. nih.gov

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Thiadiazole Derivatives

| Compound Class | Target Enzyme | IC₅₀ Value | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-thiazolidinone hybrid (6l) | COX-2 | 70 nM | 220 | nih.gov |

| Thiazole carboxamide derivative (2b) | COX-1 | 0.239 µM | - | acs.org |

| Thiazole carboxamide derivative (2b) | COX-2 | 0.191 µM | 1.251 | acs.org |

| Thiazole carboxamide derivative (2a) | COX-2 | 0.958 µM | 2.766 | acs.org |

Inhibition of DNA Replication-Related Enzymes (e.g., Telomerase, Thymidylate Synthase)

The integrity of DNA replication is a critical target in cancer therapy, and thiadiazole derivatives have shown promise in inhibiting key enzymes in this process.

Telomerase Inhibition: Telomerase is an enzyme that is crucial for maintaining telomere length and is activated in the majority of cancers, making it a highly selective target for anticancer drugs. nih.gov Screening of chemical libraries has identified isothiazolone (B3347624) derivatives as potent inhibitors of telomerase activity. nih.gov One such derivative, 2-[3-(trifluoromethyl)phenyl]isothiazolin-3-one (TMPI), inhibited telomerase with an IC₅₀ of 1.0 µM. nih.gov Mechanistic studies revealed noncompetitive inhibition with respect to the telomere-repeat primer and mixed inhibition with dNTPs, with an inhibition constant (Ki) of 2.5 µM. nih.gov This inhibition was found to be selective for telomerase, as the compound did not affect eukaryotic DNA polymerase α, β, or HIV reverse transcriptase. nih.gov

Thymidylate Synthase Inhibition: Thymidylate synthase (TS) is another vital enzyme in DNA synthesis, and its inhibition is a key mechanism for several chemotherapeutic agents. nih.gov Hybrids containing 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties have been synthesized and evaluated for their anticancer and TS inhibitory activities. nih.gov Two of these compounds demonstrated remarkable inhibition of the thymidylate synthase enzyme, with IC₅₀ values of 2.52 µM and 4.38 µM, which were more potent than the standard drug pemetrexed (B1662193) (IC₅₀ = 6.75 µM). nih.gov

Table 2: Inhibition of DNA Replication-Related Enzymes by Thiadiazole and Related Derivatives

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Isothiazolone derivative (TMPI) | Telomerase | 1.0 µM | nih.gov |

| 1,2,3-Triazole and 1,3,4-Oxadiazole hybrid (12) | Thymidylate Synthase | 2.52 µM | nih.gov |

| 1,2,3-Triazole and 1,3,4-Oxadiazole hybrid (13) | Thymidylate Synthase | 4.38 µM | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. jrespharm.com Hybrid molecules containing a 1,3,4-thiadiazole (B1197879) and a urea (B33335) group have been synthesized and evaluated as AChE inhibitors. nih.gov Several of these compounds showed significant AChE inhibition, with one derivative exhibiting an IC₅₀ value of 1.17 µM, comparable to the standard drug galanthamine. nih.gov Furthermore, imidazo[2,1-b]thiazole (B1210989) derivatives bearing a thiosemicarbazide (B42300) moiety have also been investigated for their AChE inhibitory activity, with one compound showing 69.92% enzyme inhibition at a concentration of 0.08 mg/mL and an IC₅₀ value of 0.0245 mg/mL. jrespharm.com

Table 3: Acetylcholinesterase (AChE) Inhibition by Thiadiazole Derivatives

| Compound Class | IC₅₀ Value | Reference |

|---|---|---|

| 1,3,4-Thiadiazol-2-yl urea derivative (6b) | 1.17 µM | nih.gov |

| Imidazo[2,1-b]thiazole derivative (4f) | 0.0245 mg/mL | jrespharm.com |

Beta-Glucuronidase Inhibition

Beta-glucuronidase is an enzyme implicated in various diseases, including cancer and inflammation, making its inhibition a therapeutic goal. nih.govnih.gov Indole-based 1,3,4-thiadiazole derivatives have demonstrated outstanding β-glucuronidase inhibitory activity. nih.gov All twenty-two synthesized compounds in one study showed IC₅₀ values ranging from 0.5 ± 0.08 to 38.9 ± 0.8 µM, which were significantly more potent than the standard D-saccharic acid 1,4-lactone (IC₅₀ = 48.1 ± 1.2 µM). nih.gov The most potent compound, a 2,3-dihydroxy analog, had an IC₅₀ of 0.5 ± 0.08 µM. nih.gov Molecular docking studies suggested that these compounds form strong hydrogen bonding networks with the active site residues of the enzyme. nih.gov

Table 4: Beta-Glucuronidase Inhibition by Indole-Based Thiadiazole Derivatives

| Compound | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Compound 6 (2,3-dihydroxy analog) | 0.5 ± 0.08 | nih.gov |

| Series of 22 derivatives | 0.5 to 38.9 | nih.gov |

| D-saccharic acid 1,4-lactone (Standard) | 48.1 ± 1.2 | nih.gov |

Heparanase Inhibition in Tumor Progression

Heparanase is an endoglycosidase that plays a crucial role in all stages of tumor development, including initiation, growth, angiogenesis, and metastasis. bohrium.comtechnion.ac.ilresearchgate.net Its inhibition is a promising strategy for cancer therapy. bohrium.comtechnion.ac.ilresearchgate.net Newly synthesized triazolo-thiadiazoles have been identified as potent inhibitors of heparanase. nih.govbohrium.comtechnion.ac.il One such compound, 4-iodo-2-(3-(p-tolyl)- nih.govnih.govbohrium.comtriazolo[3,4-b] nih.govnih.govnih.govthiadiazol-6-yl)phenol (4-MMI), effectively inhibited heparanase enzymatic activity, cell invasion, and tumor growth in mouse models. nih.govbohrium.comtechnion.ac.il Out of more than 150 compounds tested, nih.govnih.govbohrium.comtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives were identified as active substances, with the most potent inhibiting tumor cell proliferation, migration, and invasion with IC₅₀ values in the micromolar range. nih.gov

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, 1,2,3-thiadiazole (B1210528) derivatives can exert their biological effects by binding to specific cellular receptors and modulating downstream signaling pathways.

For example, thiazole and thiadiazole analogs have been identified as antagonists of the human adenosine (B11128) A₃ receptor, with some derivatives showing subnanomolar affinity and high subtype selectivity. nih.gov Molecular modeling studies have helped to explain the differences in binding affinities between various isomers. nih.gov

In the context of cancer, 1,3,4-thiadiazole derivatives have been screened for their ability to target the estrogen receptor, which plays a key role in breast cancer. biointerfaceresearch.com Molecular docking studies identified derivatives with high binding energies, suggesting a potential role for the phenolic hydroxyl group in binding to the receptor. biointerfaceresearch.com

Furthermore, some 1,2,3-thiadiazole derivatives have been found to inhibit necroptosis, a form of regulated cell death, by an unknown mechanism that likely involves the modulation of specific signaling pathways. nih.gov

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in regulating inflammatory responses, and its inhibition is a key therapeutic strategy. Certain thiadiazole derivatives have been shown to interfere with this pathway. For instance, studies on sulfur-substituted anthra[1,2-c] nih.govnih.govnih.govthiadiazole-6,11-dione derivatives revealed that they can inhibit the translocation of NF-κB into the nucleus, thereby suppressing its constitutive activation. nih.gov Molecular docking studies have suggested that these compounds may achieve this by binding favorably to the ATP site of the N-terminal kinase domain of the IKKβ subunit, which is a critical activator of the NF-κB pathway. nih.gov

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, and migration, making it a significant target in cancer research. nih.gov Imidazo[2,1-b] nih.govnih.govbiointerfaceresearch.comthiadiazole compounds, which share a heterocyclic core structure, have been identified as potent inhibitors of FAK phosphorylation. nih.gov In vitro studies on peritoneal mesothelioma cell cultures demonstrated that specific derivatives, namely compounds 1a and 1b , exhibit significant antitumor activity with their antiproliferative and antimigratory effects linked directly to the inhibition of phospho-FAK. nih.gov

Table 1: FAK Inhibitory Activity of Imidazo[2,1-b] nih.govnih.govbiointerfaceresearch.comthiadiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1a | MesoII | 0.59 | Inhibition of phospho-FAK |

| 1a | STO | 2.81 | Inhibition of phospho-FAK |

| 1b | MesoII | 0.87 | Inhibition of phospho-FAK |

| 1b | STO | 2.14 | Inhibition of phospho-FAK |

Data sourced from in vitro studies on peritoneal mesothelioma cell lines. nih.gov

B-cell Lymphoma 2 (Bcl-2) Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death), with anti-apoptotic members like Bcl-2 itself being prime targets for therapeutic intervention. An imbalance in the Bcl-2 family can create a barrier to apoptosis and promote cancer development. mdpi.com Research has shown that thiazole and thiadiazole derivatives can effectively inhibit these anti-apoptotic proteins.

Novel bis-amide-based bis-thiazoles have been synthesized and tested for their effects on Bcl-2. nih.gov One derivative, compound 7f , was found to be particularly effective, significantly downregulating the anti-apoptotic gene Bcl-2 in colorectal cancer cell lines. nih.gov This downregulation was associated with an enhanced rate of apoptotic cell death. nih.gov Furthermore, molecular docking studies have been employed to investigate the interaction between thiazole derivatives and the Bcl-2 protein, with compound 4c showing a promising binding affinity towards its active site. mdpi.comresearchgate.net Studies also suggest that 1,3,4-thiadiazole derivatives can modulate kinase activity and inhibit Bcl-2 family proteins. researchgate.net

Tubulin Polymerization Targeting

Microtubules, which are dynamic polymers of αβ-tubulin heterodimers, are essential for forming the mitotic spindle during cell division. mdpi.com Compounds that interfere with tubulin polymerization are therefore potent antimitotic agents. A variety of thiazole and thiadiazole-hybrid molecules have been identified as inhibitors of this process, often by binding to the colchicine (B1669291) binding site on tubulin. nih.govnih.govresearchgate.net

For example, a series of 2,4-disubstituted thiazole derivatives were evaluated for their ability to inhibit tubulin polymerization. nih.gov The results indicated that compounds 5c , 7c , and 9a were remarkably effective, with inhibitory concentrations surpassing that of the reference drug Combretastatin A-4 (CA-4). nih.gov Similarly, novel 1,2,3-triazole benzothiazole (B30560) derivatives have been synthesized, with compound K18 showing potent inhibition of tubulin polymerization and exhibiting strong antiproliferative activity against esophageal cancer cells. nih.gov

Table 2: In Vitro Tubulin Polymerization Inhibitory Activity of Thiazole Derivatives

| Compound | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|

| 5c | 2.95 ± 0.18 | CA-4 | 2.96 ± 0.18 |

| 7c | 2.00 ± 0.12 | CA-4 | 2.96 ± 0.18 |

| 9a | 2.38 ± 0.14 | CA-4 | 2.96 ± 0.18 |

| K18 | 0.446 | - | - |

Data sourced from in vitro tubulin polymerization assays. nih.govnih.gov

Estrogen Receptor Binding

The estrogen receptor (ER) is a ligand-activated nuclear receptor that plays a critical role in various physiological processes and is a key target in cancers like breast cancer. biointerfaceresearch.comnih.gov The phenolic hydroxyl group is a crucial pharmacophore for binding to the ER. nih.govmarquette.edu In silico screening of 1,3,4-thiadiazole derivatives has been performed to identify potential ligands for the estrogen receptor. biointerfaceresearch.com These studies have highlighted the importance of a phenolic -OH group for binding to the target protein. biointerfaceresearch.com

Molecular docking simulations of fifty different 1,3,4-thiadiazole derivatives with the estrogen receptor (PDB: 3ERT) identified several promising candidates. biointerfaceresearch.com Compounds TOH62 and TF62 showed the highest binding energies, with glide scores of -9.36 and -8.85 kcal/mol, respectively, indicating strong potential interaction with the receptor's binding site. biointerfaceresearch.com The key interaction for high-affinity binding involves the phenolic hydroxyl group forming a hydrogen bond with a triad (B1167595) of residues, Arg394 and Glu353, often bridged by a water molecule within the receptor's ligand-binding domain. nih.govbiointerfaceresearch.com

Table 3: Molecular Docking Scores of 1,3,4-Thiadiazole Derivatives with Estrogen Receptor

| Compound | Glide Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| TOH62 | -9.36 | Arg394, Glu353 |

| TF62 | -8.85 | Arg394, Glu353 |

Data from in silico molecular docking studies. biointerfaceresearch.com

Interaction with Nucleic Acids (DNA/RNA)

The ability of small molecules to interact with DNA is a well-established mechanism for many therapeutic agents. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core structure of nucleic acid bases, which suggests a natural predisposition for these derivatives to interfere with DNA-related processes. nih.gov

DNA Intercalation and Binding Studies

In vitro studies using electronic absorption technology are commonly employed to investigate the interactions between small molecules and DNA. acs.org Research on 1,3,4-thiadiazole derivatives has demonstrated their ability to bind to calf thymus DNA (CT-DNA). nih.gov These interactions are typically observed via changes in the UV-vis absorption spectra of the compounds upon the addition of DNA. nih.gov

Similarly, studies on 1,2,3-triazole hybrids linked to hydroxyphenyl benzothiazole (HBT) have explored their DNA binding properties. acs.org These compounds are thought to form adducts with DNA, stabilized by hydrophobic interactions and/or hydrogen bonding. acs.org Spectroscopic titrations with herring fish sperm DNA (hs-DNA) showed that upon increasing DNA concentration, the absorbance peak of the triazole derivatives decreases, allowing for the calculation of their intrinsic binding constants (Kb). acs.org For instance, a quinoline- and 2-HBT-linked 1,2,3-triazole with a short alkyl linker (6a ) was found to have a high binding affinity for hs-DNA with a Kb value of 3.90 × 10⁵ L mol⁻¹. acs.org Some thiazole orange dye derivatives have been shown to act as bis-intercalators, where the chromophore is sandwiched between two DNA base pairs. nih.gov

Interference with Replication and Transcription Processes

The ability of 1,3,4-thiadiazole derivatives to interfere with processes related to DNA replication is a key aspect of their biological activity. mdpi.com This capability allows them to inhibit the replication of both bacterial and cancer cells. mdpi.com The interaction of certain 1,3,4-thiadiazole derivatives with calf thymus DNA (CT-DNA) has been investigated using UV-vis absorption in a physiological buffer (pH = 7.4) to understand the mechanism of interaction with nucleic acids. nih.gov

Cellular and Subcellular Effects in In Vitro Models

The cellular and subcellular effects of 1,2,3-thiadiazol-4-yl phenol and its derivatives have been investigated in various in vitro models, revealing their influence on cell health, proliferation, and microbial integrity.

Numerous studies have demonstrated the antiproliferative activity of thiadiazole derivatives against various cancer cell lines. For instance, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were evaluated for their anticancer activity on human prostate cancer (PC-3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. mdpi.com Similarly, other 1,3,4-thiadiazole derivatives have shown inhibitory effects against cell lines such as SMMC-7721, A549, and HeLa. mdpi.com

The cytotoxic potential of new 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds was assessed against MCF-7 and HepG2 cancer cell lines, with some compounds displaying high activity. nih.gov A selectivity study of these active compounds demonstrated their selective cytotoxicity towards cancerous cells over normal mammalian Vero cells. nih.gov Furthermore, certain phenolic thiazoles have been evaluated for their cytotoxicity on a human keratinocyte cell line (HaCaT). nih.gov

A newly synthesized phenol compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, demonstrated enhanced anticancer activity against prostate cancer cells in vitro while showing no effect on normal cells. ijmm.irijmm.irresearchgate.net Another study reported that N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide derivatives showed significant suppression of growth in human lung cancer (A549), skin cancer (SK-MEL-2), ovarian cancer (SK-OV-3), and colon cancer (HCT15) cell lines. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Thiadiazole Derivatives

| Compound/Derivative | Cell Line(s) | Observed Effect | Reference(s) |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamides | PC-3, MCF-7, HT-29 | Anticancer activity | mdpi.com |

| 2,5-diphenyl-1,3,4-thiadiazole hydroxamates | SMMC-7721, A549, HeLa | Anti-proliferation | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7, HepG2 | Cytotoxicity | nih.gov |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Prostate cancer cells | Enhanced anticancer activity | ijmm.irijmm.irresearchgate.net |

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamides | A549, SK-MEL-2, SK-OV-3, HCT15 | Growth suppression | nih.gov |

| Phenolic thiazoles | HaCaT | Cytotoxicity evaluation | nih.gov |

Certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For example, a derivative with a 3-fluorophenyl substituent was found to induce apoptosis without causing cell cycle arrest, as demonstrated by fluorescence-activated cell sorting (FACS) analysis, mitochondrial membrane potential, and DNA fragmentation studies. mdpi.com In contrast, another 1,3,4-thiadiazole derivative was reported to arrest breast cancer cells at the G2/M phase, potentially through the inhibition of CDK1. rsc.orgnih.gov This was confirmed by an annexin (B1180172) V-PI assay, which showed a significant increase in early apoptosis. rsc.org

Treatment of HepG2 and MCF-7 cells with specific 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds led to cell cycle arrest at the S and G2/M phases, respectively. nih.gov The cytotoxic effect of these compounds was attributed to their ability to induce apoptotic cell death, as indicated by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels. nih.gov

Thiadiazole derivatives have demonstrated notable antifungal activity by disrupting the cell wall integrity of microorganisms. The antifungal action of one such derivative involves the disruption of cell wall biogenesis. researchgate.net This is evidenced by the inability of treated cells to maintain their characteristic shape, an increase in size, the formation of giant cells, and flocculation. researchgate.net Treated cells also showed reduced osmotic resistance and were unable to withstand internal turgor pressure, leading to the leakage of protoplasmic material. researchgate.net

Disturbances in the chitin (B13524) septum in budding cells, uneven distribution of chitin and β(1→3) glucan, and increased sensitivity to substances that interfere with wall polymerization have also been observed. nih.gov Spectroscopic analysis of cell walls from treated C. albicans suggested weakened interactions between β(1→3) and β(1→6) glucans, which could impair cell wall integrity. nih.gov

The influence of 1,2,3-thiadiazole compounds on oxidative stress has been investigated in plant models. tandfonline.com Studies on lentil seedlings treated with 4- mdpi.comrsc.orgnih.gov-Thiadiazole-4-yl-phenol and its derivatives showed an increase in malondialdehyde (MDA) levels, a marker of oxidative damage. tandfonline.com Additionally, some novel 1,3,4-thiadiazole derivatives have been evaluated for their impact on oxidative stress markers in the context of anticonvulsant activity. nih.gov In pentylenetetrazole-induced seizure models, a significant decrease in glutathione (B108866) (GSH), a key cellular antioxidant, was observed. nih.gov However, administration of certain thiadiazole compounds led to a significant increase in GSH levels. nih.gov Furthermore, superoxide (B77818) dismutase (SOD) activity, which is crucial for detoxifying superoxide anions, was significantly decreased in the seizure model, and treatment with specific thiadiazole derivatives restored SOD levels. nih.gov

The interaction of thiadiazole derivatives with the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system, has been explored, particularly in the context of their insecticidal properties. The ionotropic GABA receptor (iGABAR) is a key target for agricultural insecticides. rsc.org Studies on 1-phenyl-1H-1,2,3-triazoles, which share structural similarities with thiadiazole derivatives, have shown their ability to inhibit the binding of noncompetitive antagonists to housefly and rat GABA receptors. nih.gov This suggests that these compounds can act as antagonists at the insect GABA receptor. nih.gov

In a study on lentil plants, treatment with 4- mdpi.comrsc.orgnih.gov-Thiadiazole-4-yl-phenol and its derivatives led to the accumulation of GABA. tandfonline.com This suggests that GABA may act as a defense mechanism and signaling molecule in response to the stress induced by these compounds. tandfonline.com

Biological Activity Spectrum of 1,2,3 Thiadiazol 4 Yl Phenol Derivatives in Vitro Studies

Antimicrobial Efficacy

1,2,3-Thiadiazole (B1210528) derivatives have shown considerable efficacy against a range of microbial pathogens in laboratory settings. Their activity spans both bacterial and fungal species, indicating a broad-spectrum antimicrobial potential.

Antibacterial Activity

The antibacterial properties of 1,2,3-thiadiazol-4-yl phenol (B47542) derivatives have been evaluated against several medically important bacteria. A notable example is the compound 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, which has demonstrated significant antibacterial action. ijmm.ir

The minimum inhibitory concentration (MIC) of this compound was determined against various bacterial strains. For Klebsiella pneumoniae and Bacillus cereus, the MIC was found to be 1 mg/ml. Against Staphylococcus aureus and Escherichia coli, the MIC values were 3 mg/ml and 5 mg/ml, respectively. ijmm.ir These findings highlight the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Furthermore, other studies have reported the activity of imidazo-thiadiazole derivatives against Shigella flexneri and Staphylococcus aureus, further cementing the potential of the broader thiadiazole class of compounds as a source of new antibacterial agents. nih.gov

| Bacterial Strain | Compound | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Klebsiella pneumoniae | 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | 1 mg/ml | ijmm.ir |

| Bacillus cereus | 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | 1 mg/ml | ijmm.ir |

| Staphylococcus aureus | 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | 3 mg/ml | ijmm.ir |

| Escherichia coli | 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | 5 mg/ml | ijmm.ir |

Antifungal Activity

In addition to their antibacterial effects, 1,2,3-thiadiazole derivatives have also been investigated for their antifungal properties. Several studies have demonstrated their ability to inhibit the growth of pathogenic fungi.

For instance, certain substituted 1,2,3-thiadiazole derivatives have been found to be active against the yeast-like fungus Candida albicans. nih.gov This is particularly significant given the increasing incidence of candidiasis, especially in immunocompromised individuals. Imidazo-thiadiazole derivatives have also shown activity against C. albicans. nih.gov

Furthermore, research into 1,3,4-thiadiazole (B1197879) derivatives has shown their potential against Aspergillus niger. While the specific activity of 3-(1,2,3-Thiadiazol-4-Yl)Phenol against Aspergillus niger is not detailed in the available literature, the broader class of thiadiazoles shows promise in combating this opportunistic fungal pathogen.

Anticancer Potential

The anticancer activity of 1,2,3-thiadiazole derivatives represents a promising avenue of research. In vitro studies have shown that these compounds can inhibit the proliferation of various human cancer cell lines, and in some cases, exhibit selective toxicity towards cancerous cells.

Evaluation against Various Human Cancer Cell Lines

A synthesized phenol compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, demonstrated enhanced anticancer activity against prostate cancer cells in vitro. ijmm.ir

Other 1,2,3-thiadiazole derivatives have been evaluated against a panel of human cancer cell lines. For example, some derivatives have shown activity against human breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines. One study on 2-(4-(pyrazol-4-yl) thiazol-2-ylimino)-1,3,4-thiadiazole derivatives reported their evaluation against these cell lines. globalresearchonline.net

The following table summarizes some of the reported in vitro anticancer activities of thiadiazole derivatives against various cancer cell lines.

| Cancer Cell Line | Cell Line Type | Compound Type | Observed Effect | Reference |

|---|---|---|---|---|

| Prostate Cancer Cells | Prostate | 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Enhanced anticancer activity | ijmm.ir |

| MCF-7 | Breast | 2-(4-(pyrazol-4-yl) thiazol-2-ylimino)-1,3,4-thiadiazole derivatives | Anticancer efficacy evaluated | globalresearchonline.net |

| HepG2 | Liver | 2-(4-(pyrazol-4-yl) thiazol-2-ylimino)-1,3,4-thiadiazole derivatives | Anticancer efficacy evaluated | globalresearchonline.net |

| A549 | Lung | 2-(4-(pyrazol-4-yl) thiazol-2-ylimino)-1,3,4-thiadiazole derivatives | Anticancer efficacy evaluated | globalresearchonline.net |

Selective Cytotoxicity Towards Cancerous Cells Over Normal Cells

A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Encouragingly, the synthesized phenol compound 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol was found to have no effect on normal cells in vitro, indicating a degree of selective cytotoxicity. ijmm.ir This selectivity is a highly desirable characteristic for any potential anticancer agent as it suggests a lower likelihood of side effects.

Anti-inflammatory Properties

The 1,3,4-thiadiazole nucleus is a component of various compounds that have been investigated for their anti-inflammatory properties. ejbps.com Phenyl thiazole (B1198619) derivatives, a related class of compounds, have also demonstrated appreciable anti-inflammatory activity in in vivo models. wjpmr.com These studies often utilize methods such as the carrageenan-induced rat paw edema test to evaluate the anti-inflammatory effects. ejbps.comwjpmr.com While the broader class of thiadiazole derivatives is recognized for its anti-inflammatory potential, specific in vitro data for this compound and its direct derivatives are not extensively detailed in the currently reviewed literature.

Anticonvulsant Activity

While extensive research has been conducted on the anticonvulsant properties of the 1,3,4-thiadiazole and 1,2,4-thiadiazole (B1232254) isomers, the in vitro anticonvulsant mechanisms of 1,2,3-thiadiazole derivatives are less extensively documented. However, studies on related thiadiazole structures provide insight into potential mechanisms of action. A significant area of in vitro investigation for anticonvulsant activity is the inhibition of human carbonic anhydrase (CA) isoforms. nih.gov

A study involving a series of novel substituted 1,3,4-thiadiazole derivatives demonstrated potent inhibitory activity against two human carbonic anhydrase isoforms, CA II and CA IX. nih.gov Carbonic anhydrase inhibition is a recognized mechanism for anticonvulsant action. The in vitro assay revealed that several synthesized compounds had significant inhibitory effects on these enzymes. For instance, compounds designated as 6d and 7d in the study showed the highest CA inhibition compared to the standard drug, acetazolamide. nih.gov

Many studies evaluate thiadiazole derivatives for anticonvulsant potential using in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govfrontiersin.org While these are not in vitro methods, they are foundational in screening compounds. For example, various 3-[5-substituted phenyl-1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones and 6-(4-chlorophenyl)- nih.govmdpi.comnih.govtriazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazole have shown protection in these models. nih.gov It is often hypothesized that the thiadiazole moiety acts as a constrained pharmacophore or a hydrogen binding domain, contributing to this activity. nih.gov

| Compound Series | In Vitro Target | Key Findings | Reference |

|---|---|---|---|

| Substituted 1,3,4-Thiadiazole Derivatives (e.g., 6d, 7d) | Human Carbonic Anhydrase (CA-II, CA-IX) | Demonstrated potent enzymatic inhibition, a key mechanism for anticonvulsant activity. Compounds 6d and 7d showed the highest activity. | nih.gov |

| 3-Aryl amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles | Not specified in vitro | Primarily evaluated in vivo (MES, scPTZ), but activity suggests interaction with CNS targets. | nih.gov |

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established, and their incorporation into a thiadiazole scaffold often results in derivatives with significant radical scavenging capabilities. The primary mechanism involves the hydrogen-donating ability of the phenolic hydroxyl group to neutralize free radicals. Various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays, are employed to quantify this activity. mdpi.comnih.gov

One study focused on 1,3,4-thiadiazole linked with 4-thiazolidinone derivatives, which were evaluated using the DPPH method. saudijournals.com The results showed that several of the synthesized compounds exhibited promising antioxidant activity, with some surpassing the standard, ascorbic acid. saudijournals.com Specifically, compounds TZD 3 and TZD 5 demonstrated notable activity, with IC50 values of 28.00 µM and 27.50 µM, respectively, compared to ascorbic acid's IC50 of 29.2 µM. saudijournals.com

The presence of the phenolic moiety is crucial for the antioxidant capacity. Studies on other phenolic thiazole derivatives have confirmed that these compounds can neutralize free radicals through hydrogen atom transfer, electron transfer, or chelation of transition metals. nih.gov The combination of a phenol fragment with a heterocyclic ring like thiadiazole is a promising strategy for developing new and effective antioxidants. mdpi.com

| Compound | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| TZD 3 | DPPH Radical Scavenging | 28.00 | saudijournals.com |

| TZD 5 | DPPH Radical Scavenging | 27.50 | saudijournals.com |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 29.2 | saudijournals.com |

Herbicidal and Plant Growth Regulation Activities

Thiadiazole derivatives have been investigated for their roles in agriculture as herbicides and plant growth regulators. The specific compound 4- nih.govmdpi.comresearchgate.net-Thiadiazole-4-yl-phenol (referred to as Compound I in a study) has been shown to have significant physiological and biochemical effects on lentil (Lens culinaris Medik) seedlings. researchgate.net

Treatments with this compound led to a marked increase in γ-aminobutyric acid (GABA) and malondialdehyde (MDA) levels, which are indicators of stress. researchgate.net Concurrently, there was a significant reduction in carbohydrate and protein levels, as well as in the fresh and dry mass of the seedlings, indicating a potent inhibitory effect on plant growth. researchgate.net The herbicidal action of some thiadiazole derivatives is known to occur through the inhibition of photosynthesis and the disruption of chloroplast ultrastructure. researchgate.net

Beyond direct herbicidal effects, 1,2,3-thiadiazole derivatives are recognized as potential plant activators, inducing systemic acquired resistance against various plant diseases. mdpi.comnih.gov For example, certain carboxylate derivatives of 1,2,3-thiadiazole have displayed excellent inhibition against diseases like M. melonis and C. cassiicola. mdpi.com Another study developed a series of N-acyl-N-arylalanines containing a 1,2,3-thiadiazol-5-ylcarbonyl fragment. One of these compounds, 1d , was found to be 92% effective against the pathogen A. brassicicola on rape leaves, an efficacy level similar to the known resistance inducer tiadinil. nih.gov This demonstrates the role of the 1,2,3-thiadiazole structure in regulating plant defense mechanisms. nih.gov

| Compound | Activity Type | Observed In Vitro/In Planta Effects | Reference |

|---|---|---|---|

| 4- nih.govmdpi.comresearchgate.net-Thiadiazole-4-yl-phenol | Herbicidal / Growth Inhibition | Increased GABA and MDA; reduced carbohydrates, protein, fresh weight, and dry mass in lentil seedlings. | researchgate.net |

| 1,2,3-Thiadiazole Carboxylate Derivatives | Plant Activator | Showed high inhibition rates against various plant diseases, such as M. melonis (up to 90%). | mdpi.com |

| Compound 1d (N-acyl-N-arylalanine with 1,2,3-thiadiazole) | Plant Protection / Resistance Induction | Demonstrated 92% efficacy against A. brassicicola in rape leaves. | nih.gov |

Analytical and Spectroscopic Characterization for Confirming Synthesized Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(1,2,3-Thiadiazol-4-Yl)Phenol is expected to show distinct signals corresponding to the aromatic protons and the phenolic hydroxyl proton. The thiadiazole ring possesses a single proton, which would likely appear as a singlet in the downfield region of the spectrum. The protons on the phenolic ring would exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The chemical shift of the phenolic -OH proton can vary and may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. This includes two distinct signals for the carbon atoms of the 1,2,3-thiadiazole (B1210528) ring and six signals for the carbons of the phenol (B47542) ring, four for the CH groups and two for the quaternary carbons (one bearing the hydroxyl group and one attached to the thiadiazole ring). The chemical shifts of these carbons would be influenced by their local electronic environment.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Thiadiazole-H | Singlet, downfield | C4 & C5 of thiadiazole ring |

| Phenolic Ring Protons | Multiplets in the aromatic region | 6 distinct signals for the benzene ring |

| Phenolic -OH | Broad singlet | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to display characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-N/N-N/C-S bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the stretching vibration of the phenolic O-H group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The spectrum would also show bands corresponding to the vibrations of the 1,2,3-thiadiazole ring.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Phenolic) | 3200-3600 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Phenolic) | 1200-1300 |

| 1,2,3-Thiadiazole Ring | Fingerprint region |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₆N₂OS), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. A common fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a nitrogen molecule (N₂). mdpi.com

Expected HRMS Data

| Ion | Expected Exact Mass |

| [M+H]⁺ | Calculated for C₈H₇N₂OS⁺ |

| [M]⁺ | Calculated for C₈H₆N₂OS |

| [M-N₂]⁺ | Calculated for C₈H₆OS |

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a sample. The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula, C₈H₆N₂OS, to assess the purity of the synthesized compound.

Theoretical Elemental Composition

| Element | Theoretical Percentage (%) |

| Carbon (C) | 53.92 |

| Hydrogen (H) | 3.39 |

| Nitrogen (N) | 15.72 |

| Oxygen (O) | 8.97 |

| Sulfur (S) | 17.99 |

Future Perspectives in the Research and Development of 3 1,2,3 Thiadiazol 4 Yl Phenol Analogues

Strategies for Lead Compound Optimization and Enhancement of Efficacy

The refinement of lead compounds is a critical step in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. patsnap.com For analogues of 3-(1,2,3-thiadiazol-4-yl)phenol, several strategies can be employed to enhance their therapeutic potential.

A primary approach involves comprehensive Structure-Activity Relationship (SAR) studies . By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify key pharmacophoric features. For instance, the nature and position of substituents on the phenyl ring of the thiadiazole moiety have been shown to be important for the cytotoxic activity of some 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com Similarly, SAR studies on 1,3,4-thiadiazole derivatives have revealed that substitutions at different positions can significantly influence their antituberculosis activity. acs.org This systematic approach allows for the rational design of more potent and selective compounds.

Another powerful strategy is the design and synthesis of hybrid molecules . This involves combining the this compound scaffold with other known pharmacophores to create new chemical entities with potentially synergistic or novel biological activities. nih.govmdpi.com For example, the combination of the thiadiazole ring with other heterocyclic systems like triazole has been explored to create hybrid molecules with potential antiviral properties. biointerfaceresearch.com This molecular hybridization can lead to compounds with improved efficacy, better target engagement, and potentially reduced off-target effects. nih.govnih.gov

Furthermore, structural simplification is a valuable tactic to optimize lead compounds by removing unnecessary chemical complexity. scienceopen.com This can lead to molecules with improved synthetic accessibility, better physicochemical properties, and potentially fewer side effects. By identifying and retaining the core structural motifs essential for biological activity while eliminating redundant functionalities, more "drug-like" candidates can be developed.

Exploration of Novel Biological Targets and Therapeutic Applications

While the initial biological activities of this compound analogues may be known, a significant avenue for future research lies in the exploration of novel biological targets and therapeutic applications. The diverse biological activities associated with the broader thiadiazole class of compounds—including anticancer, antimicrobial, antiviral, and anti-inflammatory properties—suggest that these analogues may interact with a wide range of biological pathways. nanobioletters.comnih.govresearchgate.netmdpi.com

Future investigations could focus on screening these compounds against a broader panel of biological targets. For example, various 1,3,4-thiadiazole derivatives have shown potential as inhibitors of enzymes like protein kinases, which are crucial in cancer progression. nih.gov Specifically, some derivatives have been identified as inhibitors of the Bcr-Abl protein kinase, a key target in chronic myelogenous leukemia. nih.gov Others have been investigated as dual inhibitors of EGFR and HER-2, important targets in breast and lung cancer. mdpi.com The exploration of such targets could unveil new therapeutic uses for these compounds.

The investigation of 1,2,4-thiadiazole (B1232254) derivatives as non-steroidal aromatase inhibitors highlights another potential therapeutic area. nih.gov Aromatase is a key enzyme in estrogen biosynthesis and a validated target for the treatment of hormone-dependent breast cancer. nih.gov By exploring the inhibitory potential of this compound analogues against such validated and novel targets, researchers can expand their therapeutic utility.

Green Chemistry Approaches in Synthesis

The synthesis of novel chemical entities should be conducted with a focus on sustainability and environmental responsibility. Green chemistry principles offer a framework for developing more efficient and environmentally benign synthetic routes. nih.gov For the synthesis of this compound and its analogues, several green chemistry approaches can be implemented.

The use of microwave irradiation and ultrasonication has been shown to be effective in the synthesis of thiadiazole derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nanobioletters.combepls.com These techniques can significantly improve the efficiency and environmental footprint of the synthetic process. nanobioletters.com

Development of Advanced In Vitro Models for Mechanistic Insight

To gain a deeper understanding of the mechanisms of action of this compound analogues, it is crucial to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro models, such as three-dimensional (3D) cell cultures and organoids , offer a more physiologically relevant environment that better mimics the complex architecture and cellular interactions of native tissues. nih.govnih.gov

Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the structure and function of specific organs, providing a powerful platform for studying drug responses and disease modeling. nih.govresearchgate.netthermofisher.com These models can be derived from healthy or diseased tissues, including patient-derived tumors, allowing for personalized medicine approaches. nih.gov The use of 3D cultures can bridge the gap between in vitro experiments and in vivo animal studies, providing more predictive data on drug efficacy. nih.gov

Dynamic culture systems, such as microfluidic platforms, can further enhance the physiological relevance of organoid models by providing a continuous flow of nutrients and removing waste products, which can improve organoid growth and viability. units.it These advanced models can provide crucial insights into how this compound analogues affect cell behavior, including proliferation, apoptosis, and cell cycle progression, within a more tissue-like context. nih.gov This deeper mechanistic understanding is invaluable for the rational design of more effective and targeted therapies.

常见问题

Q. What statistical methods resolve contradictions in biological activity data across different assays?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify assay-specific variables (e.g., cell line viability vs. enzymatic inhibition). applied central composite design (CCD) to optimize phenol degradation, highlighting the need for normalized IC₅₀ values and error bars (±SEM) in dose-response curves. Meta-analysis of data from (Hsp90 inhibition) and (antifungal activity) can reconcile discrepancies via Cohen’s d effect size .

Q. How are safety and stability profiles assessed for thiadiazole-phenol compounds during handling?

- Methodological Answer : Refer to SDS data ( ) for toxicity thresholds (e.g., LD₅₀ > 500 mg/kg in rodents). Stability studies under varying pH (2–12) and temperature (4–40°C) identify degradation products via HPLC-MS. For phenolic -OH groups, oxidation risks are mitigated by storing compounds in amber vials under N₂ .

Methodological and Analytical Focus

Q. What computational tools predict the pharmacokinetic properties of thiadiazole-phenol derivatives?

- Methodological Answer : SwissADME or ADMETLab estimate logP (optimal range: 2–3), aqueous solubility (LogS > -4), and blood-brain barrier penetration. ’s structural similarity searches using Tanimoto coefficients (>0.85) can prioritize analogs with favorable CYP450 inhibition profiles .

Q. How are structure-activity relationships (SARs) systematically mapped for this scaffold?

- Thiadiazole substitution : 5-Aryl groups (e.g., 4-F-phenyl) enhance Hsp90 inhibition (IC₅₀ = 0.2 µM).

- Phenol derivatives : Methylation of -OH reduces solubility but improves metabolic stability.

- Hybridization : Fusion with triazoles () broadens antifungal spectra (MIC = 0.5 µg/mL against Candida spp.) .